Absence of Disclosed Target Engagement Data vs. Known Quinoline-Pyrrolidine CXCR2 Antagonists
A search of the BindingDB and ChEMBL databases for the exact structure, InChIKey (BLPNNRZOXVXSJW-UHFFFAOYSA-N), and SMILES of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline yielded no matching bioactivity records as of 2026-04 [1]. By contrast, structurally related quinoline-containing CXCR2 antagonists such as SB-225002 (CAS 182498-32-4) have extensively documented potency (CXCR2 IC50 = 22 nM, >150-fold selectivity over CXCR1) in peer-reviewed literature [2]. This data gap means no quantitative claim of target engagement, selectivity, or potency for the subject compound can be substantiated from non-excluded sources.
| Evidence Dimension | CXCR2 antagonist activity (IC50) |
|---|---|
| Target Compound Data | No data available from permitted sources |
| Comparator Or Baseline | SB-225002: CXCR2 IC50 = 22 nM; >150-fold selectivity over CXCR1 |
| Quantified Difference | Not calculable; target compound lacks any disclosed activity record. |
| Conditions | Target compound: no assay data. SB-225002: [125I]IL-8 binding to human recombinant CXCR2. |
Why This Matters
Without target engagement data, the compound cannot be positioned relative to well-characterized CXCR2 antagonists for any receptor-based application, making it unsuitable for target-focused procurement where activity is expected.
- [1] PubChem Compound Summary for CID 92082277, (5-Methylthiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. Search performed 2026-04-29; no BioAssay data available. National Center for Biotechnology Information. View Source
- [2] White JR, Lee JM, Young PR, et al. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. J Biol Chem. 1998;273(17):10095-10098. View Source
